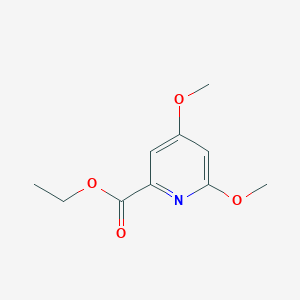
6-Iodo-2,3-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 6, 2, and 3 on the benzene ring are replaced by iodine and methyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,3-dimethylbenzoic acid typically involves the iodination of 2,3-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, yielding 2,3-dimethylbenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbenzoic acid or other oxidized derivatives.
Reduction: Formation of 2,3-dimethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Iodo-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Iodo-2,3-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-3-methylbenzoic acid
- 2-Iodo-4-methylbenzoic acid
- 2-Iodo-5-methylbenzoic acid
- 2-Iodo-6-methylbenzoic acid
- 2,4,6-Triiodobenzoic acid
Uniqueness
6-Iodo-2,3-dimethylbenzoic acid is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9IO2 |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
6-iodo-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
ARBDQGQBIFYCNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)I)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)

![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)



